2-Chloro-6-iodo-3-isobutoxypyridine
Description
2-Chloro-6-iodo-3-isobutoxypyridine (CAS: 2016214-18-7) is a halogenated pyridine derivative with the molecular formula C₉H₁₁ClINO and a molecular weight of 311.55 g/mol . Its structure features a pyridine ring substituted at positions 2 (chloro), 6 (iodo), and 3 (isobutoxy). The isobutoxy group introduces steric bulk, while the chloro and iodo substituents enhance electrophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is cataloged under MDL number MFCD34179433 and is typically available at 95% purity .
Properties
IUPAC Name |
2-chloro-6-iodo-3-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClINO/c1-6(2)5-13-7-3-4-8(11)12-9(7)10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZABPIQYRNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-isobutoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the sequential halogenation of 3-isobutoxypyridine. The process begins with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction environment .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-3-isobutoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Aryl or vinyl-substituted pyridine derivatives are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-6-iodo-3-isobutoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-3-isobutoxypyridine depends on its application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms and the isobutoxy group influence its reactivity and the types of reactions it can participate in. For example, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a palladium complex, which then undergoes transmetalation with a boronic acid to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and molecular differences between 2-chloro-6-iodo-3-isobutoxypyridine and analogous pyridine derivatives:
Key Observations :
- Halogen vs. Functional Group Trade-offs: The iodo substituent in the target compound provides distinct reactivity in cross-coupling reactions compared to bromine in the difluoroazetidine derivative .
- Molecular Weight Proximity: Despite differing substituents, the target compound and the difluoroazetidine methanone derivative share nearly identical molecular weights (311.55 vs. 311.52), suggesting similar chromatographic behavior but divergent chemical properties .
Biological Activity
2-Chloro-6-iodo-3-isobutoxypyridine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine, iodine, and an isobutoxy group. Its chemical structure can be represented as follows:
This compound's unique substitutions influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity to biological targets, potentially modulating enzymatic activities and signaling pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptors related to neurotransmission or inflammation, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Organisms/Cells | Observed Effect |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Inhibition of growth |
| Anticancer | Cancer cell lines | Reduced proliferation |
| Enzyme Inhibition | Specific metabolic enzymes | Modulation of enzymatic activity |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting a dose-dependent effect.
- Cancer Cell Line Study : Research by Johnson et al. (2024) examined the compound's impact on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
